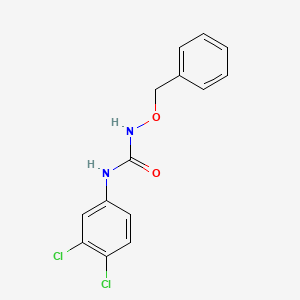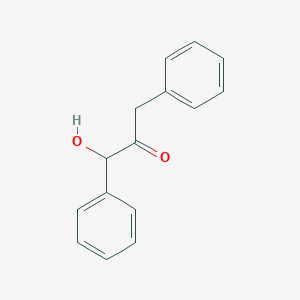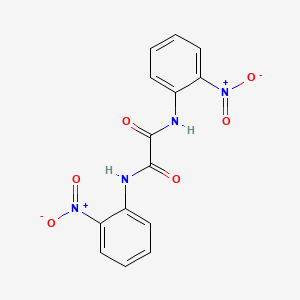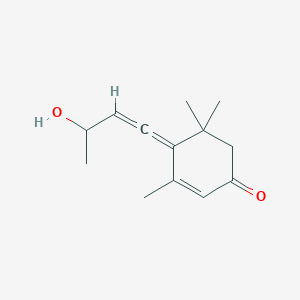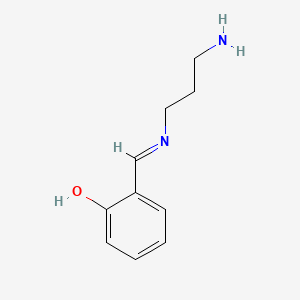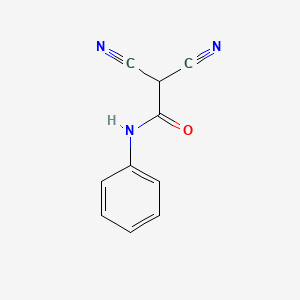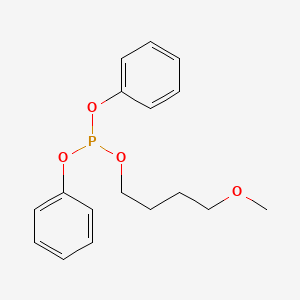
4-Methoxybutyl diphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybutyl diphenyl phosphite is an organophosphorus compound with the chemical formula C17H21O4P It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a 4-methoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybutyl diphenyl phosphite can be synthesized through the reaction of diphenyl phosphite with 4-methoxybutanol. The reaction typically involves the use of a catalyst, such as zinc(II) chloride, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The general reaction scheme is as follows:
Diphenyl phosphite+4-MethoxybutanolZnCl24-Methoxybutyl diphenyl phosphite+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybutyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphate ester.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the phosphite ester can hydrolyze to produce diphenyl phosphoric acid and 4-methoxybutanol.
Substitution: The phenyl groups in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles, such as alkyl or aryl halides, can be used in substitution reactions.
Major Products Formed
Oxidation: Diphenyl phosphate and 4-methoxybutanol.
Hydrolysis: Diphenyl phosphoric acid and 4-methoxybutanol.
Substitution: Various substituted phosphite esters, depending on the nucleophile used.
Scientific Research Applications
4-Methoxybutyl diphenyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used as an additive in polymer production to enhance flame retardancy and thermal stability.
Mechanism of Action
The mechanism of action of 4-methoxybutyl diphenyl phosphite involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a reducing agent, donating electrons to oxidizing agents. In hydrolysis reactions, the phosphite ester bond is cleaved, releasing the corresponding alcohol and phosphoric acid derivative. The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the phosphorus atom.
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphite: Lacks the 4-methoxybutyl group and has different reactivity and applications.
Dimethyl phosphite: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
Diethyl phosphite: Contains ethyl groups instead of phenyl groups, affecting its reactivity and use.
Uniqueness
4-Methoxybutyl diphenyl phosphite is unique due to the presence of the 4-methoxybutyl group, which imparts specific electronic and steric effects. These effects influence its reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
42410-59-3 |
|---|---|
Molecular Formula |
C17H21O4P |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
4-methoxybutyl diphenyl phosphite |
InChI |
InChI=1S/C17H21O4P/c1-18-14-8-9-15-19-22(20-16-10-4-2-5-11-16)21-17-12-6-3-7-13-17/h2-7,10-13H,8-9,14-15H2,1H3 |
InChI Key |
IKJMBSURQDPKIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


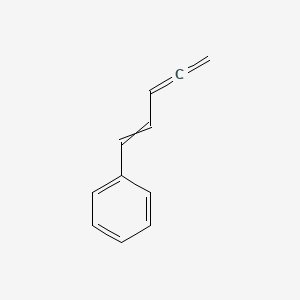
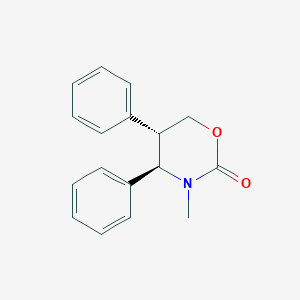
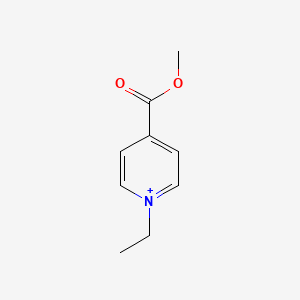

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
